molecular formula C15H12N6O2S B10992333 N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide

N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide

Cat. No.: B10992333
M. Wt: 340.4 g/mol
InChI Key: MXBUZLSNMWKMLG-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the positions on the pyrazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: I2, TBHP, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide is unique due to its combination of pyrazine, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, which is known for its biological significance.
  • Pyridine substituent : A nitrogen-containing aromatic ring that enhances the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, similar compounds with thiazole rings have demonstrated moderate to high potency against RET kinase, suggesting potential applicability in cancer therapy .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazole compounds exhibit antibacterial activity. The presence of the thiazole and pyridine rings may contribute to this effect by disrupting bacterial cell wall synthesis or function .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionModerate to high potency against RET kinase
AntiproliferativeInhibits cell proliferation in various cancer lines
AntibacterialExhibits antibacterial activity against specific strains

Case Study 1: Cancer Cell Proliferation

In a study examining the antiproliferative effects of thiazole derivatives, it was found that compounds similar to this compound displayed significant inhibition of cell growth in human cervical carcinoma (HeLa) cells. The IC50 values indicated a promising therapeutic window for further development .

Case Study 2: Antimicrobial Efficacy

Research on related thiazole compounds has shown their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with protein synthesis and cell wall integrity, making these compounds potential candidates for further investigation as antimicrobial agents .

Structure-Activity Relationship (SAR)

The structural components significantly influence the biological activity of this compound. Modifications to the thiazole or pyrazine rings can enhance or diminish activity. For example, the introduction of electron-withdrawing groups on the pyridine ring has been associated with increased kinase inhibition potency .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide?

  • Methodological Answer : A common approach involves coupling pyrazine-2-carboxylic acid derivatives with thiazole-amine intermediates. For example, EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base can facilitate amide bond formation at 60°C for 18 hours. Purification via recrystallization or column chromatography ensures product purity .
  • Data : Typical yields range from 60–80% when using EDCI/HOBt coupling agents.

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : To verify proton environments (e.g., pyridyl protons at δ 8.2–8.6 ppm) and carbonyl groups (C=O at ~170 ppm).
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1550 cm⁻¹).
  • Elemental Analysis : Ensure >98% purity by matching calculated and observed C, H, N, S values .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use standardized broth microdilution methods with 96-well plates, incubating at 37°C for 18–24 hours. Include positive controls (e.g., ciprofloxacin) and measure absorbance at 600 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to assess solubility and reaction efficiency.
  • Catalyst Variation : Compare EDCI/HOBt with alternative coupling agents (e.g., HATU, DCC) to reduce side reactions.
  • Temperature/Time : Conduct kinetic studies at 50–80°C with TLC monitoring to identify ideal reaction windows .
    • Data : HATU may increase yields to >85% but requires strict anhydrous conditions.

Q. How can computational methods predict electronic properties affecting reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze:

  • HOMO-LUMO gaps : Predict charge transfer interactions (e.g., pyrazine-thiazole conjugation).
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for functionalization .
    • Example : A HOMO-LUMO gap <4 eV suggests potential for redox activity in biological systems.

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Strain-Specific Variations : Replicate assays using identical microbial strains and growth media.
  • Dose-Response Curves : Calculate IC50 values to compare potency across studies.
  • Metabolite Interference : Include controls for compound stability in assay buffers (e.g., pH 7.4, 37°C) .

Q. What structural modifications enhance solubility without compromising activity?

  • Methodological Answer :

  • Polar Substituents : Introduce hydroxyl or amine groups at the pyrazine or pyridyl positions.
  • Prodrug Strategies : Synthesize hydrazide derivatives (e.g., 2-oxoacetohydrazide) to improve aqueous solubility .
    • Data : Hydrazide analogs show 2–3x higher solubility in PBS (pH 7.4) compared to the parent compound.

Q. Methodological Notes for Data Contradiction Analysis

  • Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and biological assay parameters (e.g., inoculum size) meticulously.
  • Cross-Validation : Use orthogonal techniques (e.g., LC-MS for purity, X-ray crystallography for conformation) to confirm structural assignments .

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-oxo-2-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H12N6O2S/c22-13(8-19-14(23)11-7-16-5-6-18-11)21-15-20-12(9-24-15)10-3-1-2-4-17-10/h1-7,9H,8H2,(H,19,23)(H,20,21,22)

InChI Key

MXBUZLSNMWKMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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